P2X7 receptor antagonist-2

描述

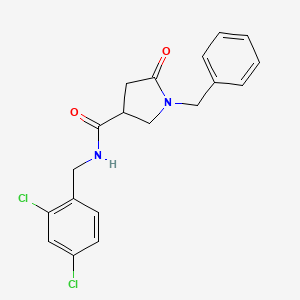

属性

分子式 |

C19H18Cl2N2O2 |

|---|---|

分子量 |

377.3 g/mol |

IUPAC 名称 |

1-benzyl-N-[(2,4-dichlorophenyl)methyl]-5-oxopyrrolidine-3-carboxamide |

InChI |

InChI=1S/C19H18Cl2N2O2/c20-16-7-6-14(17(21)9-16)10-22-19(25)15-8-18(24)23(12-15)11-13-4-2-1-3-5-13/h1-7,9,15H,8,10-12H2,(H,22,25) |

InChI 键 |

NBEOSAFVNPGHAS-UHFFFAOYSA-N |

规范 SMILES |

C1C(CN(C1=O)CC2=CC=CC=C2)C(=O)NCC3=C(C=C(C=C3)Cl)Cl |

产品来源 |

United States |

Foundational & Exploratory

Unraveling the P2X7 Receptor: A Guide to Antagonist Structure-Activity Relationships

For Immediate Release

This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of P2X7 receptor (P2X7R) antagonists, offering a critical resource for researchers, scientists, and drug development professionals. The P2X7R, an ATP-gated ion channel, is a key player in inflammation and has been implicated in a range of pathologies including chronic pain, neurodegenerative diseases, and cancer, making it a compelling therapeutic target.[1][2][3] This document summarizes quantitative SAR data, details key experimental methodologies, and visualizes complex signaling pathways and workflows to accelerate the discovery of novel P2X7R-targeted therapeutics.

Core Concepts in P2X7R Antagonism

The development of potent and selective P2X7R antagonists is a major focus of current research.[1] Antagonists are broadly classified based on their binding site and mechanism of action. Orthosteric antagonists compete with the endogenous agonist ATP at its binding site, while allosteric modulators bind to a distinct site on the receptor to inhibit its function.[4] A variety of chemical scaffolds have been explored for P2X7R antagonism, including adamantane (B196018) amides, cyanoguanidines, 1,2,3-triazolopiperidines, quinoline (B57606) derivatives, and purine-based compounds.[5][6][7][8]

Structure-Activity Relationship (SAR) Data

The following tables summarize the quantitative SAR data for several series of P2X7R antagonists, highlighting the impact of structural modifications on their potency against human and rodent P2X7 receptors.

Table 1: SAR of 1,2,3-Triazolopiperidine Analogs

| Compound | N-linked Heterocycle | hP2X7R IC50 (nM) (FLIPR) | rP2X7R IC50 (nM) (FLIPR) | Key Observations |

| 12a | Phenyl | 2.7 | 1900 | Potent at human P2X7R but significantly less potent at rat P2X7R. Also exhibited rapid metabolism and CYP2C19 inhibition.[5] |

| General Trend | Modification of the N-linked heterocycle | Increased potency at hP2X7R | Improved potency at rP2X7R | Further optimization of the N-linked heterocycle led to compounds with improved cross-species potency and better physicochemical properties.[5] |

Table 2: SAR of Quinoline Analogs

| Compound | Modifications | hP2X7R Mechanistic Activity (YO-PRO) | hTHP-1 Functional Response (IL-1β) | Key Properties |

| 19 | Optimized Quinoline Core | Excellent cellular potency | Not specified | Low liver microsomal clearance, good permeability, low efflux ratio, and good pharmacokinetic properties with acceptable brain permeability.[6] |

| General Trend | Exploration of quinoline derivatives | Potent antagonism | Functional inhibition of IL-1β release | The quinoline scaffold proved to be a viable starting point for developing P2X7R antagonists with drug-like properties.[6] |

Table 3: SAR of Purine Analogs

| Compound Series | Scaffold | Potency | Selectivity | In Vivo Efficacy |

| Purine-based | Purine | Potent at human and rodent P2X7R | Selective for P2X7R | Demonstrated oral efficacy in rodent pain models (e.g., rat MIA and CCI models).[8][9] |

| 15a | Optimized Purine | Orally potent | Not specified | Efficacy in several rodent pain models, comparable to naproxen, gabapentin, and pregabalin.[8] |

Key Experimental Protocols

The characterization of P2X7R antagonists relies on a suite of in vitro assays to determine their potency and mechanism of action.[2]

Calcium Influx Assay

This assay is a primary screening method to measure the inhibition of P2X7R channel activity.

-

Principle: P2X7R activation by an agonist (e.g., ATP or BzATP) leads to an influx of extracellular calcium (Ca²⁺) into the cell. This change in intracellular Ca²⁺ concentration is detected by a calcium-sensitive fluorescent dye.

-

Methodology:

-

Cell Preparation: HEK293 or THP-1 cells stably expressing the P2X7R are seeded in a multi-well plate.[10]

-

Dye Loading: Cells are loaded with a calcium-sensitive dye such as Fluo-4 AM.[10]

-

Compound Incubation: Cells are pre-incubated with varying concentrations of the test antagonist.[10]

-

Agonist Stimulation: The P2X7R is activated by adding an agonist like ATP or BzATP.[10]

-

Data Acquisition: The change in fluorescence, corresponding to the change in intracellular calcium, is measured using a fluorescence plate reader.[10]

-

Data Analysis: IC50 values are calculated from the concentration-response curves to determine the antagonist's potency.[10]

-

Dye Uptake Assay (e.g., YO-PRO-1)

This assay assesses the formation of the large membrane pore associated with sustained P2X7R activation.

-

Principle: Prolonged activation of P2X7R leads to the formation of a pore permeable to large molecules up to 900 Da.[2] Fluorescent dyes like YO-PRO-1, which are normally cell-impermeant, can enter the cell through this pore and fluoresce upon binding to nucleic acids.

-

Methodology:

-

Cell Preparation: Cells expressing P2X7R are prepared in a suitable buffer.

-

Compound and Dye Incubation: Cells are incubated with the test antagonist and a fluorescent dye such as YO-PRO-1 or propidium (B1200493) iodide (PI).[11]

-

Agonist Stimulation: The P2X7R is activated with a high concentration of ATP.

-

Data Acquisition: The increase in intracellular fluorescence is measured over time.

-

Data Analysis: The inhibitory effect of the antagonist on dye uptake is quantified to determine its potency.

-

IL-1β Release Assay

This functional assay measures the downstream consequence of P2X7R activation in immune cells, providing a physiologically relevant readout of antagonist activity.[2]

-

Principle: P2X7R activation in immune cells like monocytes or microglia triggers the assembly of the NLRP3 inflammasome, leading to the processing and release of the pro-inflammatory cytokine Interleukin-1β (IL-1β).[10]

-

Methodology:

-

Cell Priming: Immune cells (e.g., human THP-1 monocytes) are primed with lipopolysaccharide (LPS) to induce the expression of pro-IL-1β.[10]

-

Compound Incubation: The primed cells are treated with the test antagonist.[10]

-

Agonist Stimulation: P2X7R is activated with ATP to induce IL-1β release.[10]

-

Quantification: The amount of mature IL-1β released into the cell supernatant is measured using an enzyme-linked immunosorbent assay (ELISA).[10]

-

Data Analysis: The reduction in IL-1β release in the presence of the antagonist is calculated to determine its inhibitory potency.

-

Visualizing P2X7R Signaling and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways activated by the P2X7 receptor and a typical workflow for antagonist screening.

Caption: P2X7R Signaling Cascade.

References

- 1. Frontiers | Advancements in P2X7 Antagonists: From Mechanistic Insights to Therapeutic Applications [frontiersin.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Structure-Activity Relationships and Therapeutic Potential of Purinergic P2X7 Receptor Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. Synthesis, SAR, and Pharmacological Characterization of Brain Penetrant P2X7 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and SAR development of quinoline analogs as novel P2X7 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Synthesis and SAR development of novel P2X7 receptor antagonists for the treatment of pain: part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and SAR development of novel P2X7 receptor antagonists for the treatment of pain: part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. pubs.acs.org [pubs.acs.org]

P2X7 Receptor Antagonist-2: A Technical Guide on Binding Affinity and Kinetics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity and kinetics of antagonists targeting the P2X7 receptor, a key player in inflammation and immune responses. The P2X7 receptor, an ATP-gated ion channel, is a significant therapeutic target for a range of pathologies, including chronic pain, neurodegenerative diseases, and cancer.[1][2][3][4][5] Understanding the detailed binding characteristics of its antagonists is crucial for the development of effective therapeutics. This document summarizes quantitative binding data, details common experimental protocols, and visualizes key pathways and workflows.

Quantitative Data: Binding Affinity and Kinetics of P2X7 Receptor Antagonists

The efficacy of a P2X7 receptor antagonist is determined by its binding affinity (how tightly it binds to the receptor) and its kinetics (the rates of association and dissociation). These parameters are crucial for predicting a drug's potency, duration of action, and overall pharmacological profile.[6][7] Below are tables summarizing these key quantitative data for several well-characterized P2X7 receptor antagonists, which we will use as representative examples for "P2X7 Receptor Antagonist-2".

Table 1: P2X7 Antagonist Binding Affinity (IC₅₀ and Kᵢ Values)

| Antagonist | Species | Assay Type | IC₅₀ | Kᵢ | Reference |

| A-740003 | Human | Ca²⁺ Influx | 40 nM | - | [8][9] |

| Rat | Ca²⁺ Influx | 18 nM | - | [8][9] | |

| JNJ-55308942 | Human | Functional Assay | 10 nM | 7.1 nM | [9] |

| Rat | Functional Assay | 15 nM | 2.9 nM | [9] | |

| A-438079 | Human | Ca²⁺ Influx | ~129 nM (pIC₅₀=6.9) | - | [9] |

| A-804598 | Human | Functional Assay | 11 nM | - | [9] |

| Rat | Functional Assay | 10 nM | - | [9] | |

| Mouse | Functional Assay | 9 nM | - | [9] | |

| AZ10606120 | Human | Functional Assay | ~10 nM | - | [3][9] |

| Rat | Functional Assay | ~10 nM | - | [9] | |

| KN-62 | Human | Functional Assay | ~15 nM | - | [9] |

| Rat | Functional Assay | >10,000 nM | - | [10] | |

| Brilliant Blue G | Human | Ca²⁺ Influx | ~7.9 µM (pIC₅₀=5.1) | >10 µM | [8] |

| Rat | Ca²⁺ Influx | ~200 nM | - | [8][11] |

IC₅₀ (Half-maximal inhibitory concentration) values represent the concentration of an antagonist that inhibits 50% of the receptor's response to an agonist. Kᵢ (Inhibition constant) is an indicator of the binding affinity of an inhibitor.

Table 2: P2X7 Antagonist Binding Kinetics

| Antagonist | Parameter | Value | Method | Reference |

| Methyl Blue | K_D1 | 260 ± 130 nM | Bio-Layer Interferometry | [12] |

| K_D2 | 1.5 ± 0.2 µM | Bio-Layer Interferometry | [12] | |

| Representative Antagonist | Residence Time (1/k_off) | Varies (can be hours) | Kinetic Binding Assays | [6][7] |

| Association Rate (k_on) | Varies | Kinetic Binding Assays | [6][7] | |

| Dissociation Rate (k_off) | Varies | Kinetic Binding Assays | [6][7] |

K_D (Dissociation constant) is the ratio of k_off/k_on and reflects the equilibrium binding affinity. Residence time (1/k_off) is a measure of how long a drug stays bound to its target and is often a better predictor of in vivo efficacy than affinity alone.[7]

P2X7 Receptor Signaling Pathways

Activation of the P2X7 receptor by high concentrations of extracellular ATP triggers several downstream signaling cascades.[13][14] These pathways are central to the receptor's role in inflammation and cell death. Antagonists block these signaling events by preventing the initial channel opening.

Upon ATP binding, the P2X7 receptor forms a non-selective cation channel, leading to Na⁺ and Ca²⁺ influx and K⁺ efflux.[14][15] This ionic dysregulation is a primary trigger for downstream events. Prolonged activation can lead to the formation of a larger, non-selective pore.[13][14]

A key consequence of P2X7 activation is the assembly and activation of the NLRP3 inflammasome.[16] The K⁺ efflux mediated by the P2X7 channel is a critical signal for this process, which leads to the cleavage of pro-caspase-1 into active caspase-1.[16] Caspase-1 then processes pro-inflammatory cytokines, such as pro-IL-1β, into their mature, secretable forms, driving potent inflammatory responses.[8]

Experimental Protocols for Characterizing P2X7 Antagonists

A variety of in vitro assays are employed to determine the binding affinity and kinetics of P2X7 receptor antagonists. These can be broadly categorized into binding assays and functional assays.

These assays directly measure the binding of a radiolabeled ligand to the receptor. Competition binding assays are commonly used to determine the affinity (Kᵢ) of unlabeled antagonist compounds.

Protocol Outline: Competition Radioligand Binding Assay

-

Preparation: Cell membranes expressing the P2X7 receptor are prepared.

-

Incubation: Membranes are incubated with a fixed concentration of a radiolabeled P2X7 ligand (e.g., [³H]-A-804598) and varying concentrations of the unlabeled test antagonist.

-

Equilibration: The mixture is incubated to allow the binding to reach equilibrium.

-

Separation: Bound and free radioligand are separated via rapid filtration through glass fiber filters.

-

Detection: The radioactivity trapped on the filters is quantified using liquid scintillation counting.

-

Analysis: The data are fitted to a one-site competition model to calculate the IC₅₀, which is then converted to a Kᵢ value using the Cheng-Prusoff equation.[17]

Functional assays measure the ability of an antagonist to inhibit the physiological response to agonist activation of the P2X7 receptor.

-

Calcium Influx Assay: This is a high-throughput method to screen for P2X7 antagonists. Cells expressing the P2X7 receptor are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4). Upon agonist (e.g., BzATP) stimulation, Ca²⁺ influx through the P2X7 channel causes an increase in fluorescence. Antagonists are pre-incubated with the cells, and their potency is determined by their ability to reduce the agonist-induced fluorescence signal.[11]

-

Dye Uptake Assay (Pore Formation): Prolonged P2X7 activation leads to the formation of a large pore permeable to molecules up to 900 Da. This can be measured by the uptake of fluorescent dyes like YO-PRO-1 or TO-PRO-3 from the extracellular medium.[10][18] Antagonist activity is quantified by the reduction in dye uptake.

-

IL-1β Release Assay: As P2X7 activation is a potent stimulus for IL-1β release from immune cells (like macrophages), measuring the amount of secreted IL-1β (e.g., via ELISA) is a physiologically relevant functional readout.[8][10] This assay confirms the antagonist's ability to block a key downstream inflammatory consequence of P2X7 activation.

Determining the on-rate (k_on) and off-rate (k_off) provides a deeper understanding of an antagonist's mechanism of action. A slow off-rate, for example, can lead to prolonged receptor occupancy and a longer duration of action in vivo.[6]

Protocol Outline: Non-Equilibrium Competition Binding Assay

-

Method: A competition association assay format is often used.[19][20]

-

Procedure: The receptor preparation is incubated with a tracer ligand (e.g., a fluorescent or radiolabeled ligand) and the test antagonist simultaneously.

-

Measurement: The association of the tracer ligand is monitored over time. The presence of the competing antagonist alters the association rate of the tracer.

-

Analysis: The kinetic data are fitted to complex mathematical models (e.g., those described by Motulsky and Mahan) to simultaneously derive the k_on and k_off values for the test antagonist.[19][20]

References

- 1. Docking of competitive inhibitors to the P2X7 receptor family reveals key differences responsible for changes in response between rat and human - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. P2X7 receptor [cocadds.pharm.uoa.gr]

- 4. Discovery of P2X7 receptor-selective antagonists offers new insights into P2X7 receptor function and indicates a role in chronic pain states - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. What are P2X7 receptor antagonists and how do they work? [synapse.patsnap.com]

- 6. excelleratebio.com [excelleratebio.com]

- 7. csmres.co.uk [csmres.co.uk]

- 8. Discovery of P2X7 receptor-selective antagonists offers new insights into P2X7 receptor function and indicates a role in chronic pain states - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Selective P2X7 receptor antagonists for chronic inflammation and pain - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Critical Evaluation of P2X7 Receptor Antagonists in Selected Seizure Models - PMC [pmc.ncbi.nlm.nih.gov]

- 12. P2X7 receptors exhibit at least three modes of allosteric antagonism - PMC [pmc.ncbi.nlm.nih.gov]

- 13. P2X7 Receptor Orchestrates Multiple Signalling Pathways Triggering Inflammation, Autophagy and Metabolic/Trophic Responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. iris.unife.it [iris.unife.it]

- 15. mdpi.com [mdpi.com]

- 16. P2X7 Interactions and Signaling – Making Head or Tail of It - PMC [pmc.ncbi.nlm.nih.gov]

- 17. scispace.com [scispace.com]

- 18. Protocol for Evaluating In Vivo the Activation of the P2RX7 Immunomodulator - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Quantitative pharmacological analysis of antagonist binding kinetics at CRF1 receptors in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 20. youtube.com [youtube.com]

In Vitro Characterization of P2X7 Receptor Antagonist-2: A Technical Guide

This document provides a comprehensive technical overview of the in vitro characterization of P2X7 Receptor Antagonist-2, a fictional compound representative of potent and selective P2X7 receptor (P2X7R) inhibitors. This guide is intended for researchers, scientists, and drug development professionals engaged in the study of purinergic signaling and the development of therapeutics targeting the P2X7R.

The P2X7 receptor is a unique, ATP-gated, non-selective cation channel predominantly expressed on immune cells, such as macrophages and microglia, as well as in the central nervous system.[1][2] Activation of P2X7R by high concentrations of extracellular ATP, a signal of cellular stress or damage, triggers a cascade of downstream events.[3][4] These include ion flux, activation of the NLRP3 inflammasome, and the subsequent processing and release of potent pro-inflammatory cytokines like Interleukin-1β (IL-1β).[5][6][7] Given its critical role in inflammation, immunity, and pain, P2X7R is a significant therapeutic target for a range of inflammatory and neurodegenerative diseases.[4][7][8]

P2X7R Signaling and Point of Antagonism

The activation of the P2X7 receptor initiates a complex signaling cascade. Initially, ATP binding opens a small cation-selective channel.[9] Prolonged stimulation leads to the formation of a larger, non-selective membrane pore, a hallmark of P2X7R activity, which allows the passage of molecules up to 900 Da.[7][10] A key consequence of P2X7R activation is the efflux of intracellular potassium (K+), which is a critical trigger for the assembly and activation of the NLRP3 inflammasome complex.[6] This multi-protein platform facilitates the cleavage of pro-caspase-1 into its active form, which in turn cleaves pro-IL-1β into its mature, secretable form. This compound acts by blocking the initial ATP-binding event, thereby preventing channel activation and all subsequent downstream signaling.

Quantitative In Vitro Profile

The potency of a P2X7R antagonist is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit 50% of the receptor's response to an agonist. This value is highly dependent on the assay conditions, cell type, and species. Below is a summary of representative inhibitory activities for well-characterized P2X7R antagonists against human, rat, and mouse orthologs, as determined by common in vitro functional assays.

| Compound Name | Species | Assay Type | IC50 (nM) | Reference |

| A-740003 | Human | Ca2+ Influx | 40 | [11] |

| Rat | Ca2+ Influx | 18 | [11] | |

| AZ10606120 | Human | Ca2+ Influx | ~10 | [11] |

| Rat | Ca2+ Influx | ~10 | [11] | |

| A-438079 | Human | Ca2+ Influx | 300 | [3] |

| Rat | Ca2+ Influx | 100 | [3] | |

| JNJ-47965567 | Human | - | pKi = 7.9 | [11] |

| Rat | - | pKi = 8.7 | [11] | |

| A-804598 | Human | Ca2+ Influx | 11 | [11] |

| Rat | Ca2+ Influx | 10 | [11] | |

| Mouse | Ca2+ Influx | 9 | [11] | |

| KN-62 | Human | Ca2+ Influx | ~15 | [11] |

Key Experimental Protocols

The in vitro characterization of P2X7R antagonists relies on a suite of functional cell-based assays designed to measure the direct consequences of receptor activation and inhibition.

Objective: To measure the ability of this compound to inhibit agonist-induced calcium influx through the P2X7R channel.

Methodology:

-

Cell Culture: Human embryonic kidney (HEK293) or 1321N1 astrocytoma cells stably expressing the human, rat, or mouse P2X7 receptor are seeded into 96-well black, clear-bottom plates and cultured to form a confluent monolayer.[12][13]

-

Dye Loading: The culture medium is removed, and cells are incubated with a loading buffer containing a calcium-sensitive fluorescent dye, such as Fluo-4 AM or Fura-2, typically for 1 hour at 37°C.[12][14] This allows the non-fluorescent AM ester to cross the cell membrane, where it is cleaved by intracellular esterases into its fluorescent, calcium-sensitive form.

-

Compound Incubation: After washing the cells to remove extracellular dye, they are incubated with varying concentrations of this compound or a vehicle control for a predetermined period (e.g., 15-30 minutes).

-

Agonist Stimulation & Signal Detection: The plate is placed into a fluorescence plate reader (e.g., FLIPR). A baseline fluorescence reading is taken before the automated addition of a P2X7R agonist, typically ATP or the more potent analog BzATP, at a concentration known to elicit a submaximal response (EC80).[4][12] The fluorescence intensity, which is proportional to the intracellular calcium concentration, is monitored in real-time.

-

Data Analysis: The increase in fluorescence upon agonist addition is calculated. The inhibitory effect of Antagonist-2 is determined by comparing the response in compound-treated wells to the vehicle control wells. IC50 curves are generated using non-linear regression analysis.

Objective: To assess the ability of this compound to block the formation of the large membrane pore associated with sustained P2X7R activation.

Methodology:

-

Cell Culture: Cells expressing P2X7R (e.g., HEK293-hP2X7R or macrophage-like cell lines such as J774.G8) are seeded in 96-well plates as described above.[1][15]

-

Compound Incubation: Cells are pre-incubated with various concentrations of this compound or vehicle.

-

Agonist and Dye Addition: A solution containing a high concentration of agonist (e.g., ATP or BzATP) and a fluorescent dye that is normally membrane-impermeant, such as YO-PRO-1, ethidium (B1194527) bromide, or propidium (B1200493) iodide (PI), is added to the wells.[1][13][15][16]

-

Incubation: The plate is incubated for a period sufficient to allow for significant dye uptake in control wells (e.g., 15-60 minutes).

-

Signal Detection: The fluorescence of the internalized dye is measured using a fluorescence plate reader.

-

Data Analysis: The inhibition of dye uptake in the presence of Antagonist-2 is calculated relative to controls. IC50 values are determined by plotting the percent inhibition against the antagonist concentration.[16]

Objective: To confirm that inhibition of P2X7R by Antagonist-2 translates to a reduction in the release of the key pro-inflammatory cytokine, IL-1β.

Methodology:

-

Cell Priming: Human or murine monocytic cells (e.g., THP-1 or J774) are typically primed with lipopolysaccharide (LPS) for several hours.[9] This step is crucial as it upregulates the expression of pro-IL-1β and components of the NLRP3 inflammasome.

-

Compound Incubation: The primed cells are then treated with different concentrations of this compound.

-

P2X7R Activation: After a short incubation with the antagonist, the cells are stimulated with a high concentration of ATP to activate P2X7R and trigger inflammasome activation and IL-1β release.[3]

-

Supernatant Collection: Following a 30-60 minute incubation, the cell culture supernatant is collected.

-

Quantification: The concentration of mature IL-1β in the supernatant is quantified using a specific enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: The reduction in IL-1β levels in the supernatant of antagonist-treated cells compared to vehicle-treated cells is used to calculate the percent inhibition and determine the IC50 value.

Standard In Vitro Characterization Workflow

The characterization of a novel P2X7R antagonist follows a logical progression of experiments to determine its potency, mechanism of action, and selectivity. The workflow begins with primary screening to identify hits, followed by more detailed functional assays to confirm activity and elucidate the mechanism of inhibition.

References

- 1. Synthesis and in vitro characterization of a P2X7 radioligand [123I]TZ6019 and its response to neuroinflammation in a mouse model of Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Discovery of P2X7 receptor-selective antagonists offers new insights into P2X7 receptor function and indicates a role in chronic pain states - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. P2X7 Interactions and Signaling – Making Head or Tail of It - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A potential therapeutic role for P2X7 receptor (P2X7R) antagonists in the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, Synthesis, and in vitro Evaluation of P2X7 Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | P2RX7 Purinoceptor as a Therapeutic Target—The Second Coming? [frontiersin.org]

- 10. researchgate.net [researchgate.net]

- 11. medchemexpress.com [medchemexpress.com]

- 12. benchchem.com [benchchem.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. An Improved Method for P2X7R Antagonist Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Identification of a novel P2X7 antagonist using structure-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]

P2X7 Receptor Antagonism and Inflammasome Activation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The P2X7 receptor (P2X7R), an ATP-gated ion channel, is a key player in the innate immune response. Predominantly expressed on immune cells such as macrophages and microglia, its activation by high concentrations of extracellular ATP—a danger signal released from damaged or stressed cells—triggers a cascade of inflammatory events. A critical downstream consequence of P2X7R activation is the assembly and activation of the NLRP3 inflammasome, a multiprotein complex that drives the maturation and release of potent pro-inflammatory cytokines, including interleukin-1β (IL-1β) and IL-18. This pathway is implicated in a wide range of inflammatory and autoimmune diseases, making the P2X7R a compelling therapeutic target. This technical guide provides an in-depth overview of the interplay between P2X7R and the NLRP3 inflammasome, with a focus on the mechanism and pharmacological data of selective P2X7R antagonists.

Mechanism of Action: P2X7R-Mediated Inflammasome Activation

The activation of the NLRP3 inflammasome via the P2X7 receptor is a multi-step process initiated by the binding of extracellular ATP. This process can be broadly divided into priming and activation signals.

Priming Signal (Signal 1): This initial step typically involves the activation of pattern recognition receptors, such as Toll-like receptors (TLRs), by pathogen-associated molecular patterns (PAMPs) like lipopolysaccharide (LPS). This leads to the transcriptional upregulation of NLRP3 and pro-IL-1β through the activation of the NF-κB signaling pathway.

Activation Signal (Signal 2): The binding of a high concentration of extracellular ATP to the P2X7R provides the second signal. This triggers the opening of the P2X7R channel, leading to:

-

K+ Efflux: A rapid and significant efflux of potassium ions from the cell is a critical trigger for NLRP3 inflammasome assembly.

-

Ca2+ Influx: The influx of calcium ions through the P2X7R channel also contributes to inflammasome activation.

-

Pore Formation: Prolonged activation of P2X7R can lead to the formation of a large, non-selective pore, further disrupting cellular homeostasis and promoting inflammasome activation.

Once activated, the NLRP3 protein oligomerizes and recruits the adaptor protein ASC (apoptosis-associated speck-like protein containing a CARD), which in turn recruits pro-caspase-1. This proximity induces the autocatalytic cleavage and activation of caspase-1. Active caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, biologically active forms, which are subsequently released from the cell to propagate the inflammatory response.

P2X7 receptor antagonists function by binding to the receptor and preventing the ATP-induced conformational changes necessary for channel opening and downstream signaling, thereby inhibiting inflammasome activation and the release of pro-inflammatory cytokines.

Quantitative Data for P2X7 Receptor Antagonists

The following tables summarize the in vitro potency of several well-characterized P2X7 receptor antagonists in inhibiting key events associated with NLRP3 inflammasome activation.

Table 1: Potency of A-740003

| Assay | Species | Cell Type | IC50 / pIC50 | Reference |

| Ca2+ Influx | Rat | Recombinant | 18 nM | [1][2][3] |

| Ca2+ Influx | Human | Recombinant | 40 nM | [1][2][3] |

| IL-1β Release | Human | THP-1 | 156 nM | [1][2] |

| Pore Formation (YO-PRO-1 uptake) | Human | THP-1 | 92 nM | [1][2] |

Table 2: Potency of AZ11645373

| Assay | Species | Cell Type | IC50 / KB | Reference |

| Ca2+ Influx | Human | HEK293 | 15 nM (KB) | |

| IL-1β Release | Human | THP-1 | 90 nM (IC50) | [4][5] |

| Membrane Current | Human | HEK293 | 5 - 20 nM (KB) | [6] |

| Pore Formation (YO-PRO-1 uptake) | Human | HEK293 | Not specified | [6] |

Table 3: Potency of JNJ-47965567

| Assay | Species | Cell Type | pIC50 / pKi | Reference |

| Ca2+ Influx | Human | 1321N1 | 8.3 | [7] |

| Ca2+ Influx | Rat | 1321N1 | 7.2 | [7] |

| IL-1β Release | Human | Monocytes | 7.5 | [7][8] |

| IL-1β Release | Rat | Microglia | 7.1 | [7][8] |

| Binding Affinity | Human | Recombinant | 7.9 (pKi) | [7][8] |

| Binding Affinity | Rat | Recombinant | 8.7 (pKi) | [7][8] |

Experimental Protocols

In Vitro Inflammasome Activation Assay

This protocol describes the induction of NLRP3 inflammasome activation in mouse bone marrow-derived macrophages (BMDMs) using LPS and ATP.

Materials:

-

Bone marrow-derived macrophages (BMDMs)

-

DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and 20 ng/mL M-CSF

-

Lipopolysaccharide (LPS) from E. coli O111:B4

-

Adenosine 5'-triphosphate (ATP) disodium (B8443419) salt hydrate

-

P2X7 receptor antagonist of interest

-

Phosphate-buffered saline (PBS)

-

Opti-MEM I Reduced Serum Medium

Procedure:

-

Cell Culture: Culture BMDMs in complete DMEM in a humidified incubator at 37°C and 5% CO2.

-

Priming (Signal 1):

-

Seed BMDMs in a 24-well plate at a density of 1 x 10^6 cells/well and allow them to adhere overnight.

-

Replace the medium with fresh complete DMEM containing 1 µg/mL LPS.

-

Incubate for 4 hours at 37°C.

-

-

Antagonist Treatment:

-

Following the priming step, wash the cells once with PBS.

-

Add Opti-MEM containing the desired concentrations of the P2X7 receptor antagonist.

-

Incubate for 30 minutes at 37°C.

-

-

Activation (Signal 2):

-

Add ATP to a final concentration of 5 mM to each well.

-

Incubate for 45 minutes at 37°C.

-

-

Sample Collection:

-

Carefully collect the cell culture supernatants for cytokine analysis (ELISA).

-

Lyse the remaining cells with RIPA buffer for protein analysis (Western Blot).

-

Measurement of IL-1β Release by ELISA

This protocol outlines the quantification of mature IL-1β in cell culture supernatants using a sandwich ELISA kit.

Materials:

-

Human or mouse IL-1β ELISA kit (containing capture antibody, detection antibody, standard, streptavidin-HRP, and TMB substrate)

-

Wash buffer (PBS with 0.05% Tween-20)

-

Assay diluent (typically 1% BSA in PBS)

-

Stop solution (e.g., 1 M H2SO4)

-

96-well ELISA plate

-

Microplate reader

Procedure:

-

Plate Coating: Coat a 96-well plate with the capture antibody overnight at 4°C.

-

Washing: Wash the plate three times with wash buffer.

-

Blocking: Block the plate with assay diluent for 1 hour at room temperature.

-

Sample and Standard Incubation:

-

Add diluted standards and collected cell culture supernatants to the wells.

-

Incubate for 2 hours at room temperature.

-

-

Washing: Wash the plate three times with wash buffer.

-

Detection Antibody Incubation: Add the biotinylated detection antibody and incubate for 1 hour at room temperature.

-

Washing: Wash the plate three times with wash buffer.

-

Streptavidin-HRP Incubation: Add streptavidin-HRP conjugate and incubate for 30 minutes at room temperature in the dark.

-

Washing: Wash the plate five times with wash buffer.

-

Substrate Development: Add TMB substrate and incubate for 15-30 minutes at room temperature in the dark.

-

Stopping Reaction: Add stop solution to each well.

-

Absorbance Measurement: Read the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Generate a standard curve and calculate the concentration of IL-1β in the samples.

Western Blot for Caspase-1 Cleavage

This protocol describes the detection of the active p20 subunit of caspase-1 in cell lysates as a marker of inflammasome activation.

Materials:

-

Cell lysates in RIPA buffer

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

Tris-glycine-SDS running buffer

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (5% non-fat dry milk or BSA in TBST)

-

Primary antibody against caspase-1 (recognizing both pro- and cleaved forms)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.

-

Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and heat at 95°C for 5 minutes.

-

SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary anti-caspase-1 antibody overnight at 4°C.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Detection: Add ECL substrate to the membrane and visualize the protein bands using an imaging system. The appearance of the p20 subunit indicates caspase-1 cleavage and inflammasome activation.

Visualizations

P2X7R-Mediated NLRP3 Inflammasome Activation Pathway

Caption: Signaling cascade of P2X7R-mediated NLRP3 inflammasome activation and its inhibition.

Experimental Workflow for Screening P2X7R Antagonists

Caption: Workflow for evaluating P2X7R antagonists on inflammasome activation.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. A-740003 [N-(1-{[(cyanoimino)(5-quinolinylamino) methyl]amino}-2,2-dimethylpropyl)-2-(3,4-dimethoxyphenyl)acetamide], a novel and selective P2X7 receptor antagonist, dose-dependently reduces neuropathic pain in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A 740003 | Purinergic (P2X) Receptors | Tocris Bioscience [tocris.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Discovery of P2X7 receptor-selective antagonists offers new insights into P2X7 receptor function and indicates a role in chronic pain states - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Characterization of a selective and potent antagonist of human P2X7 receptors, AZ11645373 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pharmacological characterization of a novel centrally permeable P2X7 receptor antagonist: JNJ-47965567 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

P2X7 Receptor Antagonist-2: A Technical Guide to the Patent and Intellectual Property Landscape

For Researchers, Scientists, and Drug Development Professionals

Introduction

The P2X7 receptor (P2X7R), an ATP-gated ion channel, has emerged as a critical target in drug discovery due to its pivotal role in inflammation, immune responses, and neurodegenerative diseases. Activation of P2X7R by high concentrations of extracellular ATP, a danger signal released from stressed or dying cells, triggers a cascade of downstream signaling events, including the processing and release of pro-inflammatory cytokines like IL-1β and IL-18. Consequently, the development of potent and selective P2X7R antagonists has become a significant focus for pharmaceutical and biotechnology companies. This technical guide provides an in-depth overview of the patent and intellectual property landscape surrounding a specific, albeit representative, class of P2X7 receptor antagonists, referred to herein as "P2X7 Receptor Antagonist-2". This guide is intended to equip researchers, scientists, and drug development professionals with a comprehensive understanding of the core intellectual property, associated quantitative data, and key experimental methodologies.

Quantitative Data Summary

The following tables summarize the in vitro and in vivo efficacy of representative P2X7 receptor antagonists as disclosed in the patent literature. These compounds demonstrate potent inhibition of P2X7R activity across various assays and species.

Table 1: In Vitro Activity of Representative P2X7 Receptor Antagonists

| Compound ID | Scaffold | Assay Type | Cell Line | Species | IC50 (nM) | Reference |

| AZD9056 | Thiazolidinedione | IL-1β Release | Human Monocytes | Human | pIC50: 7.9 ± 0.1 | [1] |

| AZ11645373 | Thiazolidinedione | Ca2+ Influx | 1321N1 | Human | 10 | [2] |

| JNJ-47965567 | Not Specified | Ca2+ Influx | Not Specified | Human | 5 | [2] |

| A-839977 | Not Specified | Ca2+ Influx | 1321N1 | Human | 20 | [2] |

| CE-224535 | Not Specified | Ca2+ Influx | Not Specified | Human | 0.76 | [2] |

| Compound 2g | Not Specified | YO-PRO-1 Uptake | HEK293 | Human | 1310 | [3] |

Table 2: In Vivo Efficacy of a Representative P2X7 Receptor Antagonist in a Rat Arthritis Model

| Compound | Dosing Regimen | Animal Model | Key Outcome Measures | Result | Reference |

| AZ11657312 (rat analogue of AZD9056) | Prophylactic and Therapeutic | Streptococcal cell wall (SCW)-induced arthritis in rats | Articular inflammation, Erosive progression | Reduced inflammation and joint erosion | [1][4] |

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the mechanisms of action and the methods used to characterize these antagonists, the following diagrams illustrate the core P2X7R signaling pathway and a typical experimental workflow.

Detailed Experimental Protocols

The following protocols are representative of the methodologies described in the patent literature for the characterization of this compound.

In Vitro Calcium Influx Assay

This assay measures the ability of a P2X7R antagonist to inhibit the influx of intracellular calcium upon agonist stimulation.

Materials:

-

HEK293 cells stably expressing human P2X7R

-

96-well black, clear-bottom microplates

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

-

Pluronic F-127

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

-

P2X7R agonist (e.g., 2'(3')-O-(4-Benzoylbenzoyl)adenosine 5'-triphosphate (BzATP))

-

This compound

-

Fluorescence microplate reader with kinetic reading capabilities

Procedure:

-

Cell Plating: Seed the HEK293-hP2X7R cells into 96-well plates at an appropriate density and culture overnight to allow for cell attachment.

-

Dye Loading: Prepare a loading buffer containing the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) and a dispersing agent (e.g., 0.02% Pluronic F-127) in assay buffer.

-

Remove the culture medium from the cells and add the loading buffer. Incubate for 30-60 minutes at 37°C in the dark.[5]

-

Cell Washing: Gently wash the cells twice with assay buffer to remove any extracellular dye.[5]

-

Compound Incubation: Add the this compound at various concentrations to the respective wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.

-

Signal Detection: Place the plate in the fluorescence microplate reader.

-

Establish a baseline fluorescence reading for a few seconds.

-

Agonist Addition: Add the P2X7R agonist (e.g., BzATP to a final concentration of 10 µM) to all wells simultaneously using an automated injector.

-

Kinetic Measurement: Immediately begin measuring the fluorescence intensity kinetically for several minutes.

-

Data Analysis: The increase in fluorescence intensity corresponds to the influx of intracellular calcium. The inhibitory effect of the antagonist is calculated as a percentage of the response in the absence of the antagonist. The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.

In Vitro IL-1β Release Assay

This assay quantifies the ability of a P2X7R antagonist to inhibit the release of IL-1β from immune cells following P2X7R activation.

Materials:

-

Human peripheral blood mononuclear cells (PBMCs) or a monocytic cell line (e.g., THP-1)

-

Lipopolysaccharide (LPS)

-

P2X7R agonist (e.g., BzATP)

-

This compound

-

Cell culture medium

-

Human IL-1β ELISA kit

Procedure:

-

Cell Priming: Culture the immune cells and prime with LPS (e.g., 1 µg/mL for THP-1 cells) for 3-4 hours to induce the expression of pro-IL-1β.[1]

-

Compound Incubation: Treat the primed cells with various concentrations of the this compound for a specified duration.

-

P2X7R Activation: Stimulate the cells with a P2X7R agonist (e.g., 300 µM BzATP for human monocytes) for 30-60 minutes to induce the processing and release of mature IL-1β.[1]

-

Supernatant Collection: Centrifuge the cell plates to pellet the cells and carefully collect the culture supernatants.

-

IL-1β Quantification: Measure the concentration of IL-1β in the supernatants using a commercially available ELISA kit, following the manufacturer's instructions.

-

Data Analysis: The inhibition of IL-1β release is calculated relative to the amount released in the vehicle-treated control. The IC50 value is determined from the concentration-response curve.

In Vivo Model of Rheumatoid Arthritis

This protocol describes a common animal model used to evaluate the in vivo efficacy of P2X7R antagonists in treating inflammatory arthritis.

Animal Model:

Procedure:

-

Arthritis Induction: On day 0, induce arthritis by a single intraperitoneal injection of SCW peptidoglycan-polysaccharide.

-

Dosing Regimens:

-

Prophylactic Dosing: Begin administration of the this compound (or its rat-specific analogue) on day 0 and continue daily for the duration of the study.

-

Therapeutic Dosing: Begin administration of the antagonist after the onset of clinical signs of arthritis (typically around day 11-13).

-

-

Clinical Assessment: Monitor the animals daily for clinical signs of arthritis, including paw swelling (measured by plethysmometry) and clinical score (based on erythema and swelling of the joints).

-

Endpoint Analysis: At the end of the study (e.g., day 28), euthanize the animals and collect tissues for further analysis.

-

Histopathology: Process the ankle joints for histological examination to assess inflammation, cartilage destruction, and bone erosion.

-

Data Analysis: Compare the clinical scores, paw volumes, and histological parameters between the antagonist-treated groups and the vehicle-treated control group to determine the efficacy of the P2X7R antagonist.

Intellectual Property Landscape: A Logical Overview

The intellectual property surrounding this compound is typically multifaceted, encompassing claims on the chemical matter, its synthesis, pharmaceutical compositions, and its use in treating various diseases.

This logical flow illustrates that the foundational intellectual property lies in the novel chemical entities (composition of matter). This is then typically broadened to include methods of their preparation, their formulation into pharmaceutical compositions, and their application in treating a range of diseases where P2X7R is implicated. The breadth of the "method of use" claims often reflects the growing understanding of the pathological roles of the P2X7 receptor.

Conclusion

The patent landscape for P2X7 receptor antagonists is dynamic and reflects the significant therapeutic potential of targeting this ion channel. The information presented in this technical guide, including the summarized quantitative data, detailed experimental protocols, and visual representations of signaling pathways and workflows, provides a solid foundation for researchers and drug development professionals. A thorough understanding of the existing intellectual property and the methodologies used for characterization is crucial for navigating this competitive field and for the successful development of novel P2X7R-targeted therapies.

References

- 1. clinexprheumatol.org [clinexprheumatol.org]

- 2. medchem.korea.ac.kr [medchem.korea.ac.kr]

- 3. Identification of New Human P2X7 Antagonists Using Ligand- and Structure-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting the P2X7 receptor in rheumatoid arthritis: biological rationale for P2X7 antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Real-time Live-cell Flow Cytometry to Investigate Calcium Influx, Pore Formation, and Phagocytosis by P2X7 Receptors in Adult Neural Progenitor Cells [jove.com]

The P2X7 Receptor Antagonist Landscape: A Technical Review of Preclinical and Clinical Studies

For Researchers, Scientists, and Drug Development Professionals

Published: December 19, 2025

Executive Summary

The P2X7 receptor (P2X7R), an ATP-gated ion channel, has emerged as a significant therapeutic target in a range of pathologies characterized by inflammation, including neurodegenerative diseases, chronic pain, and certain cancers. Activation of the P2X7R by high concentrations of extracellular ATP, a damage-associated molecular pattern (DAMP), triggers a cascade of downstream signaling events, most notably the activation of the NLRP3 inflammasome and the subsequent release of pro-inflammatory cytokines IL-1β and IL-18.[1][2][3] This central role in the inflammatory response has spurred the development of numerous P2X7R antagonists. This technical guide provides an in-depth review of the current landscape of P2X7R antagonist studies, presenting a compilation of quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows to aid researchers and drug development professionals in this dynamic field.

The P2X7 Receptor Signaling Pathway

The P2X7 receptor is a trimeric, non-selective cation channel.[4] Its activation by extracellular ATP leads to a rapid influx of Na⁺ and Ca²⁺ and an efflux of K⁺.[2][5] This ionic dysregulation is a key initiating event for downstream signaling. Prolonged activation of the P2X7R can lead to the formation of a large, non-selective pore, allowing the passage of molecules up to 900 Da in size.[2][6]

A critical consequence of P2X7R activation is the assembly and activation of the NLRP3 inflammasome, a multi-protein complex.[2][7] This process is triggered by the K⁺ efflux and potentially other signals. The activated inflammasome then cleaves pro-caspase-1 into its active form, which in turn processes pro-IL-1β and pro-IL-18 into their mature, secretable forms.[1][7]

Quantitative Data on P2X7 Receptor Antagonists

A variety of P2X7R antagonists with diverse chemical scaffolds have been developed and evaluated in preclinical and clinical studies. Their potency and efficacy vary depending on the specific compound, the experimental system, and the species being studied. The following tables summarize key quantitative data for some of the most studied P2X7R antagonists.

Table 1: In Vitro Potency of Selected P2X7 Receptor Antagonists

| Antagonist | Species | Assay Type | IC50 | Reference(s) |

| A-740003 | Human | Ca²⁺ influx (BzATP-evoked) | 20 nM | [5] |

| Rat | Ca²⁺ influx (BzATP-evoked) | 42 nM | [5] | |

| Mouse | Ca²⁺ influx (BzATP-evoked) | 150 nM | [5] | |

| AZD9056 | Human | IL-1β release (ATP-evoked) | ~10 nM | [8] |

| JNJ-54175446 | Human | P2X7R binding | Ki = ~1 nM | [9] |

| JNJ-55308942 | Human | P2X7R binding | Ki = 8.12 nM | [10] |

| Rat | P2X7R binding | Ki = 8.5 nM | [10] | |

| Brilliant Blue G | Mouse | Dye Uptake | 10 µM | [11] |

| Oxidized ATP (oATP) | Mouse | Dye Uptake | 173-285 µM | [11] |

| A-438079 | Human | Ca²⁺ influx | ~10 nM | [1] |

| AZ10606120 | Human | Ca²⁺ influx | ~10 nM | [12] |

Table 2: In Vivo Efficacy of Selected P2X7 Receptor Antagonists

| Antagonist | Animal Model | Disease/Condition | Dosing Regimen | Key Finding | Reference(s) |

| A-740003 | Rat | Neuropathic Pain (Chung model) | 100 µmol/kg, i.p. | Reduced mechanical allodynia | [13] |

| JNJ-47965567 | Mouse | Temporal Lobe Epilepsy | 30 mg/kg, systemic injections for 5 days | Significantly reduced spontaneous seizures | [14] |

| Brilliant Blue G | Mouse | C6 Glioma | Not specified | Reduced tumor size by 52% | [15] |

| A-438079 | Rat | Neuropathic Pain | Intrathecal administration | Suppressed development of mechanical hypersensitivity | [14] |

| MRS 2540 | Rat | Retinal Ganglion Cell Death | Co-injected with BzATP | Significantly increased surviving ganglion cells | [16] |

Table 3: Overview of Clinical Trials for P2X7 Receptor Antagonists

| Antagonist | Indication | Phase | Outcome | Reference(s) |

| AZD9056 | Rheumatoid Arthritis | II | Did not meet primary efficacy endpoints | [17] |

| CE-224,535 | Rheumatoid Arthritis | II | Failed to demonstrate significant efficacy | [9] |

| JNJ-54175446 | Major Depressive Disorder | I | In development | [9] |

| JNJ-55308942 | Major Depressive Disorder | I | In development | [9] |

Experimental Protocols

Accurate and reproducible experimental design is paramount in the evaluation of P2X7R antagonists. This section provides detailed methodologies for key in vitro and in vivo assays.

In Vitro IL-1β Release Assay

This assay is a cornerstone for assessing the functional antagonism of the P2X7R-NLRP3 inflammasome pathway.

Objective: To quantify the inhibition of ATP-induced IL-1β release from monocytes or macrophages by a P2X7R antagonist.

Materials:

-

Human or murine monocytic cell line (e.g., THP-1, J774) or primary bone marrow-derived macrophages (BMDMs).

-

Cell culture medium (e.g., RPMI-1640) supplemented with FBS and antibiotics.

-

Lipopolysaccharide (LPS).

-

P2X7R agonist (ATP or BzATP).

-

Test P2X7R antagonist.

-

ELISA kit for IL-1β.

Procedure:

-

Cell Culture and Priming:

-

Culture cells to the desired density in 96-well plates.

-

Prime the cells with LPS (e.g., 1 µg/mL) for 3-4 hours to induce the expression of pro-IL-1β and NLRP3.

-

-

Antagonist Treatment:

-

Wash the cells with serum-free medium to remove LPS.

-

Pre-incubate the cells with various concentrations of the P2X7R antagonist for 30-60 minutes.

-

-

Agonist Stimulation:

-

Stimulate the cells with a P2X7R agonist, such as ATP (1-5 mM) or BzATP (100-300 µM), for 30-60 minutes.

-

-

Supernatant Collection and Analysis:

-

Centrifuge the plates to pellet the cells.

-

Carefully collect the supernatants.

-

Quantify the concentration of IL-1β in the supernatants using an ELISA kit according to the manufacturer's instructions.

-

-

Data Analysis:

-

Calculate the percentage inhibition of IL-1β release for each antagonist concentration compared to the vehicle control.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

In Vivo Model of Neuropathic Pain

Animal models of neuropathic pain are crucial for evaluating the in vivo efficacy of P2X7R antagonists. The Chronic Constriction Injury (CCI) model is widely used.

Objective: To assess the ability of a P2X7R antagonist to alleviate mechanical allodynia in a rat model of neuropathic pain.

Materials:

-

Male Sprague-Dawley rats (200-250 g).

-

Anesthetic (e.g., isoflurane).

-

Surgical instruments.

-

4-0 chromic gut sutures.

-

Test P2X7R antagonist.

-

Von Frey filaments for assessing mechanical sensitivity.

Procedure:

-

Surgical Procedure (CCI):

-

Anesthetize the rat and expose the sciatic nerve in the mid-thigh level of one hind limb.

-

Loosely tie four ligatures of chromic gut suture around the sciatic nerve with about 1 mm spacing.

-

Close the incision in layers.

-

-

Drug Administration:

-

Administer the P2X7R antagonist or vehicle via the desired route (e.g., intraperitoneal, oral) at various time points post-surgery.

-

-

Behavioral Testing (Von Frey Test):

-

Place the rats in individual cages with a wire mesh floor and allow them to acclimate.

-

Apply von Frey filaments of increasing stiffness to the plantar surface of the hind paw until a withdrawal response is elicited.

-

The 50% paw withdrawal threshold is determined using the up-down method.

-

-

Data Analysis:

-

Compare the paw withdrawal thresholds between the antagonist-treated group and the vehicle-treated group at different time points.

-

A significant increase in the paw withdrawal threshold in the treated group indicates an analgesic effect.

-

P2X7 Receptor Radioligand Binding Assay

This assay is used to determine the binding affinity of a test compound for the P2X7 receptor.

Objective: To determine the Ki of a test compound for the P2X7 receptor.

Materials:

-

Cell membranes prepared from cells expressing the P2X7 receptor.

-

A suitable radioligand for the P2X7 receptor (e.g., [³H]A-804598).

-

Test compound.

-

Assay buffer.

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Incubation:

-

In a 96-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.

-

-

Filtration:

-

After incubation to reach equilibrium, rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

-

-

Washing:

-

Quickly wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

-

Counting:

-

Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value from the resulting competition curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Logical Relationships in P2X7R Antagonist Development

The development of a successful P2X7R antagonist involves a logical progression from initial discovery to clinical evaluation. The following diagram illustrates the key relationships and decision points in this process.

Conclusion

The P2X7 receptor remains a compelling target for therapeutic intervention in a multitude of inflammatory-driven diseases. A significant body of research has led to the development of potent and selective antagonists, with several advancing to clinical trials. While clinical success has been limited to date, the wealth of preclinical data underscores the potential of P2X7R modulation. This technical guide provides a consolidated resource of quantitative data and detailed experimental protocols to support the ongoing efforts of researchers and drug developers in this promising field. Future success will likely depend on a deeper understanding of the nuanced roles of P2X7R in different disease contexts, the development of antagonists with improved pharmacokinetic and pharmacodynamic properties, and the identification of patient populations most likely to benefit from this therapeutic approach.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. Protocol for Evaluating In Vivo the Activation of the P2RX7 Immunomodulator - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. benchchem.com [benchchem.com]

- 6. A Hybrid Approach Combining Shape-Based and Docking Methods to Identify Novel Potential P2X7 Antagonists from Natural Product Databases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. P2X7 receptor and NLRP3 inflammasome activation in head and neck cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. alzdiscovery.org [alzdiscovery.org]

- 10. P2X7 Receptors in Neurodegeneration: Potential Therapeutic Applications From Basic to Clinical Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Selective P2X7 receptor antagonists for chronic inflammation and pain - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Identification of a novel P2X7 antagonist using structure-based virtual screening [frontiersin.org]

- 15. Antagonism of the ATP-gated P2X7 receptor: a potential therapeutic strategy for cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. From lead to clinic: A review of the structural design of P2X7R antagonists [ouci.dntb.gov.ua]

An In-depth Technical Guide to P2X7 Receptor Antagonist Target Engagement Biomarkers

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core biomarkers and experimental protocols used to assess the target engagement of P2X7 receptor (P2X7R) antagonists. The P2X7R, an ATP-gated ion channel, is a significant therapeutic target for a range of inflammatory, neurological, and oncological diseases.[1][2] Validating that a drug candidate effectively binds to and modulates its target in vivo is a critical step in clinical development. This document details the underlying signaling pathways, biomarker categories, and methodologies essential for robust target engagement assessment.

The P2X7 Receptor Signaling Pathway

The P2X7R is unique among purinergic receptors due to its requirement for high concentrations of extracellular ATP (eATP) for activation, typically in the range of hundreds of micromolars.[3][4][5] Such high levels of eATP are often present in pathological conditions involving significant cell stress or death, positioning P2X7R as a sensor for tissue damage.[6][7]

Upon activation by ATP, the P2X7R undergoes a conformational change, leading to two primary functional states:

-

Cation Channel Opening: Initial, transient activation opens a non-selective channel permeable to small cations, causing an influx of Na⁺ and Ca²⁺ and an efflux of K⁺.[4][8] This rapid ion exchange triggers multiple downstream signaling cascades.

-

Macropore Formation: Sustained or repeated stimulation leads to the formation of a large, non-selective pore that allows the passage of molecules up to 900 Daltons (Da) in size.[9][10] This phenomenon is often associated with the pannexin-1 hemichannel.[11]

These initial events trigger a complex network of intracellular signaling pathways, most notably the activation of the NLRP3 inflammasome.[4][6] The K⁺ efflux is a critical step for the assembly of this multi-protein complex, which leads to the activation of caspase-1.[2][11] Activated caspase-1 then cleaves pro-interleukin-1β (pro-IL-1β) and pro-IL-18 into their mature, pro-inflammatory forms, which are subsequently released from the cell.[4][12] Other signaling pathways engaged by P2X7R activation include mitogen-activated protein kinases (MAPKs) like p38 and ERK1/2, NF-κB, and phospholipases.[11][13][14]

Core Target Engagement Biomarkers

Target engagement biomarkers for P2X7R antagonists can be categorized based on their proximity to the receptor's direct activity.

2.1. Proximal Biomarkers (Direct Target Effects)

These biomarkers measure the immediate consequences of P2X7R channel and pore activity. They are ideal for in vitro screening and mechanistic studies.

-

Cation Flux (Ca²⁺): The influx of calcium is one of the earliest events following P2X7R activation.[15] Antagonist efficacy can be quantified by measuring the inhibition of agonist-induced calcium influx using fluorescent indicators.

-

Pore Formation (Dye Uptake): Sustained receptor activation leads to macropore formation, which can be measured by the uptake of fluorescent dyes like YO-PRO-1, TO-PRO™-3, or propidium (B1200493) iodide, which are otherwise impermeant to the cell membrane.[15][16] This is a robust and widely used assay for P2X7R function.[17]

2.2. Downstream Biomarkers (Functional Consequences)

These biomarkers assess the downstream physiological events that result from P2X7R signaling. They are highly relevant for demonstrating functional target engagement in both preclinical and clinical settings.

-

IL-1β Release: As a key outcome of P2X7R-mediated inflammasome activation, the inhibition of IL-1β release is a critical functional biomarker.[11][12] Ex vivo whole blood or PBMC (Peripheral Blood Mononuclear Cell) stimulation assays are the gold standard for assessing target engagement in clinical trials.[18]

-

Receptor Occupancy (RO): This biomarker directly measures the percentage of P2X7 receptors that are bound by an antagonist drug.[19] It is typically assessed using flow cytometry on cells from blood or tissue samples and provides a direct link between drug exposure (pharmacokinetics, PK) and target binding (pharmacodynamics, PD).[20]

-

Receptor Shedding: P2X7R can be shed from the cell surface and detected as a soluble protein in plasma or serum.[3] Increased levels of soluble P2X7R may correlate with inflammatory conditions, making it a potential non-invasive biomarker.[21]

Table 1: Summary of P2X7R Target Engagement Biomarkers

| Biomarker Category | Specific Biomarker | Assay Principle | Typical Application | Key Advantage |

| Proximal | Calcium (Ca²⁺) Influx | Measurement of intracellular Ca²⁺ concentration using fluorescent dyes (e.g., Fluo-4, Fura-2).[15] | In vitro compound screening, mechanistic studies | High-throughput, measures initial activation event |

| Pore Formation / Dye Uptake | Quantifying uptake of membrane-impermeant fluorescent dyes (e.g., YO-PRO-1, TO-PRO-3).[16] | In vitro/ex vivo functional assays, antagonist potency determination | Robust, specific hallmark of P2X7R activation | |

| Downstream | IL-1β Release | ELISA, Meso Scale Discovery (MSD), or SIMOA to quantify secreted IL-1β from stimulated cells.[22][23] | Ex vivo clinical target engagement, preclinical efficacy models | High clinical relevance, measures key functional outcome |

| Receptor Occupancy (RO) | Flow cytometry using competing fluorescently-labeled antibodies or ligands to measure drug-bound receptors.[19] | Preclinical and clinical PK/PD modeling, dose selection | Directly measures physical binding of antagonist to the target | |

| Soluble P2X7R | ELISA to measure shed P2X7R levels in plasma or serum.[21] | Exploratory clinical biomarker of inflammation and target expression | Non-invasive, reflects systemic receptor dynamics |

Experimental Protocols

Detailed and standardized protocols are crucial for generating reliable and reproducible biomarker data.

3.1. Protocol: Ex Vivo IL-1β Release Assay for Target Engagement

This assay is a cornerstone for clinical studies, providing a functional measure of P2X7R antagonism following drug administration.

Objective: To measure the ability of a P2X7R antagonist, administered in vivo, to inhibit agonist-induced IL-1β release from peripheral blood cells ex vivo.

Methodology:

-

Blood Collection: Collect whole blood from subjects at specified time points before and after antagonist administration into heparinized tubes.

-

Cell Priming: Within 2 hours of collection, aliquot whole blood or isolated PBMCs. Prime the cells with Lipopolysaccharide (LPS) (e.g., 10-100 ng/mL) for 2-4 hours at 37°C to induce the expression of pro-IL-1β.[23][24]

-

Agonist Stimulation: Add a P2X7R agonist, typically Benzoylbenzoyl-ATP (BzATP) at a concentration that elicits a maximal or sub-maximal response (e.g., 50-300 µM), to the primed cells.[23][24] Incubate for 30-60 minutes at 37°C. Include a non-stimulated control (LPS only) and a vehicle control.

-

Supernatant Collection: Centrifuge the samples (e.g., 500 x g for 10 minutes) to pellet the cells.

-

IL-1β Quantification: Carefully collect the plasma or cell culture supernatant and measure the concentration of IL-1β using a high-sensitivity immunoassay such as Meso Scale Discovery (MSD) or Single-Molecule Array (SIMOA).[22]

-

Data Analysis: Calculate the percent inhibition of BzATP-induced IL-1β release at each post-dose time point relative to the pre-dose baseline. Correlate the inhibition with plasma drug concentration to establish a PK/PD relationship.[18]

3.2. Protocol: Pore Formation Assay (YO-PRO-1 Uptake)

This is a reliable method for determining the in vitro potency (IC₅₀) of antagonist compounds.

Objective: To quantify the inhibition of agonist-induced pore formation in a cell line expressing P2X7R.

Methodology:

-

Cell Culture: Plate cells that endogenously express P2X7R (e.g., human THP-1 monocytes, murine J774 macrophages) in 96-well plates.[16][25]

-

Compound Incubation: Treat cells with a serial dilution of the P2X7R antagonist or vehicle control for 15-30 minutes at 37°C.

-

Agonist & Dye Addition: Add a solution containing both a P2X7R agonist (e.g., ATP or BzATP at an EC₅₀-EC₈₀ concentration) and the YO-PRO-1 fluorescent dye (e.g., 1-2 µM).[17]

-

Incubation: Incubate the plate in the dark at room temperature or 37°C for 10-15 minutes.[17]

-

Fluorescence Measurement: Read the fluorescence intensity using a microplate reader (e.g., excitation ~491 nm, emission ~509 nm).[17]

-

Data Analysis: Normalize the data to vehicle (0% inhibition) and agonist-only (100% activity) controls. Plot the concentration-response curve and calculate the IC₅₀ value for the antagonist.

Data Presentation and Interpretation

Quantitative data from these assays are essential for decision-making in drug development. Data should be presented clearly to allow for comparison across compounds and studies.

Table 2: Representative Agonist and Antagonist Potency Data

| Compound | Assay Type | Cell Type | Agonist (Conc.) | Potency (EC₅₀ / IC₅₀) | Reference |

| Agonists | |||||

| ATP | Ca²⁺ Influx | Human P2X7R | N/A | EC₅₀ ≥ 100 µM | [3] |

| BzATP | IL-1β Release | Human Monocytes | N/A | EC₅₀ ~50-100 µM | [23] |

| ATP | PI Uptake | J774.G8 cells | N/A | EC₅₀ ~0.7 mM | [25] |

| Antagonists | |||||

| A-740003 | IL-1β Release | Human THP-1 | BzATP | IC₅₀ ~40 nM | [11] |

| A-438079 | Ca²⁺ Influx | Human P2X7R | BzATP | IC₅₀ ~10-30 nM | [9] |

| JNJ-54175446 | Ex vivo IL-1β Release | Human Whole Blood | BzATP | IC₅₀ ~20 nM | [18][26] |

| Brilliant Blue G (BBG) | Pore Formation | Human Retina | BzATP (100 µM) | IC₅₀ ~1 µM | [23] |

| KN-62 | IL-1β Release | Human Monocytes | BzATP (300 µM) | >90% Inhibition | [23] |

Clinical Application and Logic of Target Engagement

The ultimate goal of these biomarkers is to build a translational bridge from preclinical models to human clinical trials. By establishing a clear relationship between drug dose, plasma exposure, target engagement, and a functional pharmacodynamic response, researchers can confidently select doses for Phase II and III studies.

The logic involves integrating multiple biomarker readouts:

-

Direct Target Binding: Receptor Occupancy (RO) assays or PET imaging confirms the drug is reaching and binding to P2X7R in the target tissue (e.g., peripheral immune cells or the brain).[18]

-

Functional Target Modulation: The ex vivo IL-1β release assay demonstrates that this binding translates into functional inhibition of the P2X7R pathway.

-

PK/PD Relationship: By correlating drug concentration in plasma (PK) with the degree of inhibition in the RO and/or functional assays (PD), a quantitative model is built. This model can predict the dose required to achieve a desired level of target engagement for a sustained period.

References

- 1. Frontiers | Advancements in P2X7 Antagonists: From Mechanistic Insights to Therapeutic Applications [frontiersin.org]

- 2. A potential therapeutic role for P2X7 receptor (P2X7R) antagonists in the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. ahajournals.org [ahajournals.org]

- 5. Frontiers | Unlocking the therapeutic potential of P2X7 receptor: a comprehensive review of its role in neurodegenerative disorders [frontiersin.org]

- 6. P2X7 Interactions and Signaling – Making Head or Tail of It - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Human P2X7 receptors - Properties of single ATP-gated ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Ion channel P2X7 receptor in the progression of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. iris.unife.it [iris.unife.it]

- 10. ATP-P2X7 receptor signaling controls basal and TNFα-stimulated glial cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Discovery of P2X7 receptor-selective antagonists offers new insights into P2X7 receptor function and indicates a role in chronic pain states - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Role of P2X7 Receptors in Release of IL-1β: A Possible Mediator of Pulmonary Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Protocol for Evaluating In Vivo the Activation of the P2RX7 Immunomodulator - PMC [pmc.ncbi.nlm.nih.gov]

- 16. A fast and reproducible cell- and 96-well plate-based method for the evaluation of P2X7 receptor activation using YO-PRO-1 fluorescent dye - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. bioagilytix.com [bioagilytix.com]

- 20. researchgate.net [researchgate.net]

- 21. mdpi.com [mdpi.com]

- 22. Comparison of Methods of Detecting IL-1β in the Blood of Alzheimer’s Disease Subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 23. benchchem.com [benchchem.com]

- 24. researchgate.net [researchgate.net]

- 25. An Improved Method for P2X7R Antagonist Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 26. P2X7 receptors and multiple sclerosis: A potential biomarker and therapeutic target? - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Species-Specific Activity of P2X7 Receptor Antagonists

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the species-specific activity of P2X7 receptor antagonists, focusing on the critical differences observed between human, rat, and mouse orthologs. Understanding these variations is paramount for the successful translation of preclinical research to clinical applications. This document summarizes key quantitative data, details common experimental methodologies, and visualizes essential signaling pathways and workflows.

Introduction to P2X7 Receptor and its Antagonism

The P2X7 receptor (P2X7R) is a ligand-gated ion channel activated by high concentrations of extracellular adenosine (B11128) triphosphate (ATP), a key signaling molecule released during cellular stress and inflammation.[1][2] P2X7R is predominantly expressed on immune cells, such as macrophages and microglia, and its activation triggers a cascade of downstream events, including the release of pro-inflammatory cytokines like interleukin-1β (IL-1β).[1][2] This central role in the inflammatory response has made the P2X7R an attractive therapeutic target for a range of inflammatory, neurological, and chronic pain disorders.[3][4]

P2X7 receptor antagonists are compounds that block the activity of this receptor, thereby inhibiting the subsequent inflammatory signaling.[1] These antagonists can act through various mechanisms, including competitive inhibition at the ATP binding site or allosteric modulation of the receptor's conformation.[1][5] However, significant species-specific differences in the pharmacology of these antagonists present a major challenge in drug development.[3][6] These differences can manifest as variations in antagonist potency, and in some cases, a compound may act as an antagonist in one species and a positive allosteric modulator in another.[6][7]

Quantitative Data on Species-Specific Antagonist Activity

The potency of P2X7R antagonists can vary significantly across different species. These differences are often attributed to variations in the amino acid sequences of the receptor's extracellular domain, particularly within the antagonist binding pockets.[6][8] The following table summarizes the half-maximal inhibitory concentration (IC50) values for several well-characterized P2X7 receptor antagonists across human, rat, and mouse, highlighting the species-dependent activity profiles.

| Antagonist | Human P2X7 IC50 (nM) | Rat P2X7 IC50 (nM) | Mouse P2X7 IC50 (nM) | Key Observations |

| A-740003 | 40 | 18 | ~100-200 | Potent antagonist in both human and rat, with slightly higher potency in rat.[4][9][10] |

| A-438079 | 300 | 100 | ~1000 | More potent in rat than in human and mouse.[4][9] |

| AZ11645373 | 10-90 | >10,000 | >10,000 | Highly selective for the human P2X7 receptor.[4][5] |

| KN-62 | ~15-50 | >10,000 | >10,000 | Potent, non-competitive antagonist at the human receptor with negligible activity at the rat receptor.[4][10][11] |

| Brilliant Blue G (BBG) | ~500-1000 | ~10-50 | ~100-500 | Exhibits greater potency for the rat P2X7 receptor.[3][4] |

| GW791343 | Antagonist | Positive Allosteric Modulator | Not specified | Demonstrates opposing effects between human and rat P2X7 receptors.[6][7] |

Note: IC50 values are approximate and can vary depending on the specific assay conditions and cell types used.

Experimental Protocols